5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide
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Overview
Description
5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The pyrimidine ring can be synthesized through various methods, including the condensation of appropriate aldehydes with guanidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The sulfide group may also play a role in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-4-nitroimidazole: Another imidazole derivative with different substituents.
4-methyl-5-imidazolecarboxaldehyde: A simpler imidazole compound with an aldehyde group.
5-chloro-4-(imidazol-1-yl-diphenyl-methyl)-2-methylsulfanyl-pyrimidine: A closely related compound with a similar structure.
Uniqueness
5-chloro-4-[1H-imidazol-1-yl(diphenyl)methyl]-2-pyrimidinyl methyl sulfide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74840-37-2 |
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Molecular Formula |
C21H17ClN4S |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-chloro-4-[imidazol-1-yl(diphenyl)methyl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C21H17ClN4S/c1-27-20-24-14-18(22)19(25-20)21(26-13-12-23-15-26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
NLEJMMOFLMHUIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4)Cl |
Origin of Product |
United States |
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